

Comparative Analysis of RBM14 and RBM15 Substrates: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RBM14C12**

Cat. No.: **B15571809**

[Get Quote](#)

An in-depth comparison of the RNA-binding proteins RBM14 and RBM15, detailing their known substrates, interacting partners, and functional roles in cellular processes. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

Introduction

RNA-binding proteins (RBPs) are crucial regulators of post-transcriptional gene expression, influencing every aspect of an RNA molecule's life, from splicing and modification to export and translation. Among the vast family of RBPs, RNA Binding Motif Protein 14 (RBM14) and RNA Binding Motif Protein 15 (RBM15) have emerged as key players in distinct yet sometimes overlapping cellular pathways. Both are members of the SPEN (Split-end) family of proteins, characterized by the presence of RNA recognition motifs (RRMs). However, their specific functions and substrate preferences diverge significantly, implicating them in different physiological and pathological processes.

RBM14, also known as Coactivator Activator (CoAA), is recognized for its roles in transcriptional coactivation, alternative splicing, and the DNA damage response.^{[1][2][3]} In contrast, RBM15 (also known as OTT) is a critical component of the N6-methyladenosine (m6A) methyltransferase complex, playing a fundamental role in hematopoietic stem cell differentiation and maintenance.^{[1][4]}

This guide provides a comparative study of RBM14 and RBM15, focusing on their substrates and interacting partners as identified through high-throughput experimental techniques. By

presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways, this document aims to serve as a valuable resource for researchers investigating the intricate roles of these two important RBPs.

Comparative Overview of RBM14 and RBM15

Feature	RBM14 (CoAA)	RBM15 (OTT)
Primary Function	Transcriptional coactivation, DNA damage repair (NHEJ), alternative splicing.[2][5][6]	Component of the m6A methyltransferase complex, regulation of hematopoiesis, alternative splicing.[1][4][7]
RNA Recognition Motifs (RRMs)	Two RRMs at the N-terminus. [3]	Three RRMs at the N-terminus.[8]
Key Protein Domains	N-terminal RRMs, C-terminal hexapeptide repeat domain.[3]	N-terminal RRMs, C-terminal SPOC (Spen paralog and ortholog C-terminal) domain.[8]
Cellular Localization	Nucleus (paraspeckles, nuclear speckles, nucleolus), cytoplasm.[6][9]	Nucleus (nuclear speckles, nuclear membrane), cytoplasm.[8]
Associated Pathologies	Glioblastoma radio-resistance, various cancers.[2]	Acute megakaryoblastic leukemia (AMKL) via RBM15-MKL1 fusion, other cancers.[1]

Substrate Comparison: RNA and Protein Interactions

The substrate specificity of RBM14 and RBM15 dictates their distinct cellular functions. High-throughput techniques such as Chromatin Immunoprecipitation Sequencing (ChIP-seq), RNA Immunoprecipitation Sequencing (RIP-seq), Cross-Linking and Immunoprecipitation followed by sequencing (CLIP-seq), and mass spectrometry-based proteomics have been instrumental in identifying their interacting partners.

RNA Substrates

RBM15 has been extensively studied for its role in m6A methylation, and comprehensive lists of its RNA targets are available. A RIP-seq experiment in the MEG-01 leukemia cell line identified 1,297 direct gene targets, with binding sites predominantly located in intronic (55%) and 3' untranslated regions (3'UTR) (41%).[\[10\]](#) Furthermore, eCLIP data from HEK293T and K562 cell lines are publicly available through the ENCODE portal, providing a rich resource of its RNA interactome.[\[11\]](#)

RBM14, on the other hand, has a less characterized RNA-binding landscape in terms of high-throughput sequencing data. However, specific and functionally important RNA substrates have been identified.

Table 1: Comparison of Known RNA Substrates

RNA Substrate Type	RBM14	RBM15
Long Non-coding RNAs (lncRNAs)	NEAT1 (as a core component of paraspeckles), TERRA (Telomeric Repeat-containing RNA). [9]	XIST (X-inactive specific transcript), FIRRE (Functional Intergenic Repeating RNA Element). [12]
Pre-mRNAs (Alternative Splicing Targets)	DDR-related genes.	GATA1, RUNX1, TAL1, c-MPL (thrombopoietin receptor).
Other	RNA:DNA hybrids at sites of DNA damage. [5]	MyD88 mRNA. [13]

Protein Substrates and Interacting Partners

Both RBM14 and RBM15 engage in a multitude of protein-protein interactions that are central to their functions. Mass spectrometry-based approaches have been key to elucidating their respective interactomes.

RBM15's role in the m6A writer complex is defined by its interactions with other components of this machinery. An unbiased interactome analysis in mouse embryonic stem cells (mESCs) confirmed its association with subunits of the METTL3/14 complex.[\[14\]](#)

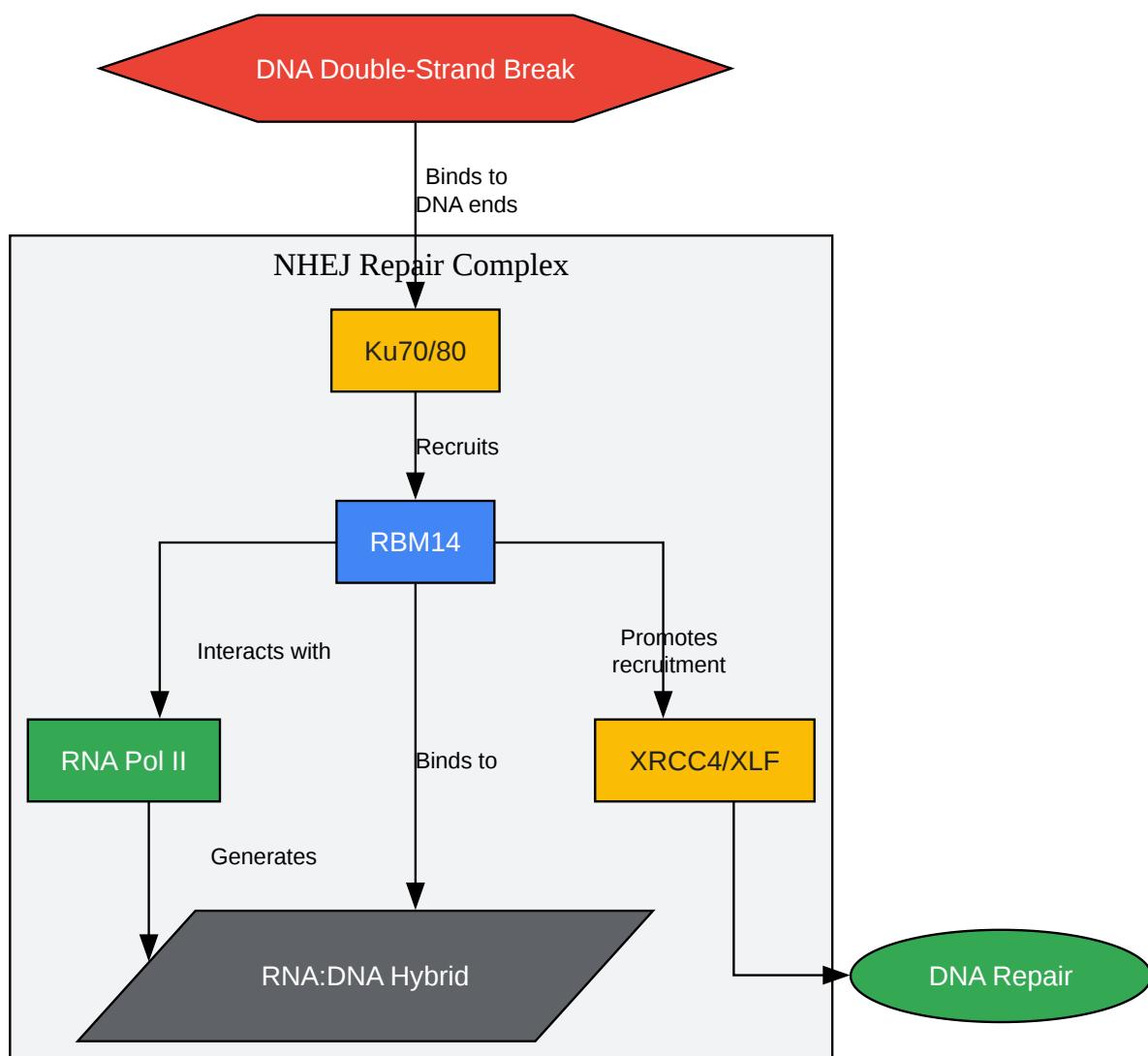
RBM14's function in DNA repair is underscored by its interaction with key proteins in the non-homologous end joining (NHEJ) pathway.[\[6\]](#)

Table 2: Comparison of Known Protein Interacting Partners

Functional Category	RBM14	RBM15
Transcription/Splicing	NCOA6, CITED1, hnRNP family proteins (hnRNP-L, hnRNP-A1), Matrin-3, SF3B1, SF3B3.[1][15]	SF3B1, U2AF, components of the spliceosome.[16]
m6A Methylation	Not directly implicated.	WTAP, METTL3 (core components of the m6A writer complex).[1][17]
DNA Damage Response	XRCC5/KU86, XRCC6/KU70, CtIP, RNA Polymerase II.[5][6]	Not directly implicated.
Hematopoiesis	Not a primary regulator.	c-Myc, Notch signaling pathway components.[1][18]
Other Key Interactors	SS18, STIL, gamma-tubulin, HEXIM1, PRKDC, NONO, PSPC1, SFPQ, RBPMS.[1]	SETD1B, RBPJ, NXF1.[9]

Signaling Pathways and Functional Networks

The distinct substrate profiles of RBM14 and RBM15 place them at the center of different regulatory networks. Visualizing these pathways helps to conceptualize their roles in cellular homeostasis and disease.


RBM15-Mediated m6A Methylation and Hematopoiesis

RBM15 is a key component of the m6A methyltransferase complex. It acts as an adapter, guiding the catalytic subunit METTL3 to specific RNA transcripts. This process is crucial for the proper regulation of genes involved in hematopoietic stem cell differentiation. One of its key targets is the proto-oncogene c-Myc, and it also influences the Notch signaling pathway.[1][18]

Caption: RBM15 in the m6A writer complex and its role in hematopoiesis.

RBM14 in the DNA Damage Response

RBM14 plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. It interacts with the Ku70/80 heterodimer and is required for the efficient recruitment of other repair factors to the site of damage.^{[5][6]} RBM14's interaction with RNA:DNA hybrids at these sites suggests a novel mechanism for its function in maintaining genomic stability.^[5]

[Click to download full resolution via product page](#)

Caption: RBM14's involvement in the Non-Homologous End Joining (NHEJ) DNA repair pathway.

Experimental Protocols

To facilitate further research, this section provides an overview of the key experimental methodologies used to identify the substrates of RBM14 and RBM15.

RNA Immunoprecipitation Sequencing (RIP-Seq)

RIP-seq is used to identify the population of RNA molecules that associate with a specific RBP in vivo.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: A simplified workflow for RNA Immunoprecipitation Sequencing (RIP-Seq).

Detailed Protocol Steps:

- Cell Lysis: Cells are gently lysed to release ribonucleoprotein (RNP) complexes while keeping them intact.
- Immunoprecipitation: The cell lysate is incubated with magnetic beads coated with an antibody specific to the RBP of interest (e.g., anti-RBM15).
- Washing: The beads are washed multiple times to remove non-specifically bound proteins and RNA.
- RNA Elution: The bound RNA is eluted from the beads, often after treatment with Proteinase K to digest the RBP.
- RNA Purification: The eluted RNA is purified using standard methods.
- Library Preparation and Sequencing: The purified RNA is converted to a cDNA library and sequenced using a high-throughput sequencing platform.

- Data Analysis: Sequencing reads are aligned to the genome to identify the RNA transcripts that were bound by the RBP.

Cross-Linking and Immunoprecipitation (CLIP-Seq)

CLIP-seq provides a more precise identification of RBP binding sites by using UV cross-linking to create covalent bonds between the RBP and its target RNA.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for Cross-Linking and Immunoprecipitation Sequencing (CLIP-Seq).

Detailed Protocol Steps:

- UV Cross-linking: Live cells are irradiated with UV light to covalently link RBPs to their bound RNA.
- Lysis and RNA Fragmentation: Cells are lysed, and the RNA is partially fragmented.
- Immunoprecipitation: The RBP-RNA complexes are immunoprecipitated using a specific antibody.
- Gel Electrophoresis and Membrane Transfer: The immunoprecipitated complexes are run on an SDS-PAGE gel and transferred to a nitrocellulose membrane.
- Excision and Protein Digestion: The region of the membrane corresponding to the size of the RBP-RNA complex is excised, and the protein is digested with Proteinase K.
- RNA Extraction and Library Preparation: The released RNA fragments are extracted, ligated to adapters, reverse transcribed, and amplified to create a sequencing library.

- Sequencing and Data Analysis: The library is sequenced, and the reads are mapped to the genome to identify the precise binding sites of the RBP.

Mass Spectrometry for Protein-Protein Interactions

To identify protein interaction partners, affinity purification followed by mass spectrometry (AP-MS) is a commonly used technique.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: A standard workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Detailed Protocol Steps:

- Expression of Tagged Protein: A tagged version of the protein of interest (e.g., FLAG-RBM14) is expressed in cells.
- Cell Lysis: Cells are lysed to release protein complexes.
- Affinity Purification: The lysate is incubated with beads that have a high affinity for the tag (e.g., anti-FLAG antibody-coated beads).
- Washing: The beads are washed to remove proteins that are not specifically interacting with the bait protein.
- Elution: The bound protein complexes are eluted from the beads.
- Proteolytic Digestion: The proteins in the eluate are digested into peptides, typically with trypsin.
- LC-MS/MS Analysis: The resulting peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

- Data Analysis: The MS/MS spectra are searched against a protein database to identify the proteins that were present in the purified complex.

Conclusion

RBM14 and RBM15, while both members of the SPEN family of RNA-binding proteins, exhibit distinct substrate preferences and participate in fundamentally different cellular processes. RBM15 is intrinsically linked to the m6A RNA methylation machinery and is a master regulator of hematopoiesis. Its substrates are numerous and their modification has profound effects on their subsequent processing and translation. In contrast, RBM14 is a key player in maintaining genomic integrity through its role in DNA damage repair, and it also functions as a transcriptional coactivator and splicing regulator.

The data presented in this guide, derived from high-throughput experimental approaches, provide a foundation for a deeper understanding of the specific roles of these two proteins. For researchers in the fields of RNA biology, hematology, oncology, and DNA repair, the continued elucidation of the RBM14 and RBM15 interactomes will undoubtedly open new avenues for therapeutic intervention in a range of human diseases. The detailed protocols and visualized pathways provided herein are intended to empower further investigation into the complex and vital functions of these two RNA-binding proteins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. RNA Binding Motif Protein 15 (RBM15): Structure, Function and Its Research Progress in Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. genecards.org [genecards.org]
- 4. Hematopoiesis and Leukemogenesis Using Bone Marrow Derived Stem and Progenitor Cells | Krause Lab [medicine.yale.edu]
- 5. pnas.org [pnas.org]

- 6. RBM14 promotes DNA end resection during homologous recombination repair: RBM14 in HR repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ott1 (Rbm15) regulates thrombopoietin response in hematopoietic stem cells through alternative splicing of c-Mpl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the role of m 6 A writer RBM15 in cancer: a systematic review [frontiersin.org]
- 9. RNA-binding protein RBM14 regulates dissociation and association of non-homologous end joining proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RNA-Binding Protein Datasets | RBP-eCLIP [eclipsebio.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Knockdown RBM15 Inhibits Colorectal Cancer Cell Proliferation and Metastasis Via N6-Methyladenosine (m6A) Modification of MyD88 mRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rbm14 maintains the integrity of genomic DNA during early mouse embryogenesis via mediating alternative splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Analysis of RBM14 and RBM15 Substrates: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15571809#comparative-study-of-rbm14c12-and-rbm15-series-substrates>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com